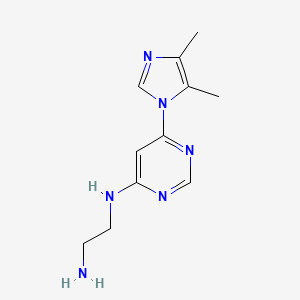

N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-8-9(2)17(7-16-8)11-5-10(13-4-3-12)14-6-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXXNOCIJIVZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₆N₆, with a molecular weight of approximately 232.29 g/mol. The compound features a dual heterocyclic structure that combines both imidazole and pyrimidine rings, enhancing its potential for diverse biological interactions compared to simpler compounds.

Research indicates that compounds similar to this compound often exhibit significant biological activities through various mechanisms:

- Kinase Inhibition : The compound may act as a selective inhibitor of certain kinases by binding to their ATP-binding sites. For instance, similar compounds have shown to inhibit PLK1 (Polo-like kinase 1), which is crucial for cell cycle progression and cancer cell growth arrest.

Anticancer Properties

Several studies have reported the anticancer potential of compounds with structural similarities to this compound. Notable findings include:

These results suggest that the compound could be explored further for its potential in cancer treatment through similar mechanisms.

Antiviral Activity

The antiviral properties of heterocycles like this compound are also under investigation. Compounds with imidazole and pyrimidine structures have been shown to inhibit viral replication in various studies:

| Compound | Virus Targeted | EC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolecarboxamide hybrids | HCV | 6.7 | |

| Thiazolidinone derivatives | HIV | 0.20 - 0.21 |

These findings highlight the potential of this compound as an antiviral agent.

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study focused on the inhibition of human cytochrome P450C24A1 by related compounds showed varying degrees of effectiveness. The most effective derivative exhibited an IC50 value of 0.3 µM compared to ketoconazole's 0.52 µM . This suggests that N1-(6-(4,5-dimethyl-1H-imidazol-1-y)pyrimidin-4-y)ethane-1,2-diamine may also possess similar inhibitory capabilities.

Case Study 2: Antiviral Efficacy Against RSV

In vitro studies have demonstrated that certain derivatives with structural similarities can inhibit respiratory syncytial virus (RSV) replication effectively at micromolar concentrations . This positions N1-(6-(4,5-dimethyl-1H-imidazol-1-y)pyrimidin-4-y)ethane-1,2-diamine as a candidate for further antiviral research.

Scientific Research Applications

Medicinal Chemistry

N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Case Study: Anticancer Activity

Research has indicated that compounds with imidazole and pyrimidine rings can exhibit anticancer properties. A study demonstrated that derivatives of this compound were effective in inhibiting cancer cell proliferation in vitro. The mechanism was linked to the modulation of specific signaling pathways involved in cell growth and apoptosis .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in targeting kinases involved in various diseases.

Case Study: Kinase Inhibition

In a series of experiments, this compound was tested against several kinases. Results indicated that it could effectively inhibit certain kinase activities, suggesting its potential use in developing targeted therapies for diseases such as cancer and autoimmune disorders .

Antimicrobial Properties

The imidazole moiety is known for its antimicrobial activity. Research has explored the efficacy of this compound against various bacterial strains.

Case Study: Antibacterial Testing

A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results revealed significant inhibition zones, indicating its potential as a lead compound for developing new antibiotics .

Material Science

Beyond biological applications, this compound's unique properties make it suitable for use in material science.

Case Study: Polymer Synthesis

Researchers have investigated the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The addition of this compound resulted in improved performance characteristics compared to conventional polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine and related compounds are analyzed below:

Structural Analogues

(E)-4-phenyl-N¹-(phenylmethylene)-1H-imidazole-1,2-diamine (CAS 677737-57-4)

- Molecular Formula : C₁₆H₁₄N₄ vs. C₁₀H₁₄N₆ (target compound).

- Key Differences :

- Substituents : The analogue replaces the pyrimidine core with a phenyl group and introduces a phenylmethylene group instead of the ethane-diamine chain.

- Polarity : The target compound’s pyrimidine and diamine groups enhance solubility in polar solvents compared to the phenyl-dominated analogue.

- Synthetic Routes : The analogue is synthesized via Schiff base formation (imine linkage) between phenylmethylene and imidazole precursors , whereas the target compound likely employs pyrimidine-imidazole coupling.

Functional Analogues

Plasmodium falciparum Inhibitors (e.g., Chloroquine Analogues)

- Relevance: While unrelated structurally, highlights malaria research involving continuous culturing of Plasmodium falciparum.

- Mechanistic Contrast: Unlike chloroquine (a quinoline derivative), the target compound’s pyrimidine-imidazole scaffold may target different parasitic pathways, such as folate metabolism or kinase inhibition.

Data Table: Comparative Analysis

| Property | Target Compound | (E)-4-phenyl-N¹-(phenylmethylene)-1H-imidazole-1,2-diamine |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₆ | C₁₆H₁₄N₄ |

| Molecular Weight | ~242.27 g/mol | 262.31 g/mol |

| Core Structure | Pyrimidine-imidazole | Phenyl-imidazole |

| Key Functional Groups | Ethane-1,2-diamine, dimethylimidazole | Phenylmethylene, phenyl |

| Potential Applications | Enzyme inhibition, ligand design | Schiff base intermediates, coordination chemistry |

| Synthetic Complexity | Moderate (multi-step coupling) | Low (one-step imine formation) |

Research Findings and Limitations

- Structural Insights : The target compound’s pyrimidine-imidazole-diamine architecture offers greater versatility for hydrogen bonding and metal coordination compared to phenyl-based analogues .

- Data Gaps: No experimental data (e.g., solubility, bioactivity) are available in the provided evidence for the target compound. PubChem’s entry () is inaccessible, limiting direct comparisons.

- Recommendations : Further studies should explore the compound’s pharmacokinetic properties and compare its efficacy with clinically used imidazole derivatives (e.g., metronidazole) or pyrimidine-based drugs (e.g., trimethoprim).

Notes on Evidence Utilization

- , while unrelated to the compound itself, contextualizes malaria research where such molecules might be applied.

- provides a template for comparing synthetic strategies and substituent effects.

- The lack of accessible PubChem data () underscores the need to consult additional databases (e.g., SciFinder, Reaxys) for comprehensive analysis.

Preparation Methods

Nucleophilic Aromatic Substitution on Pyrimidine

- Starting Material: 2,4-dichloropyrimidine

- Reagents: Ethane-1,2-diamine (or protected derivative)

- Conditions: The amino group of ethane-1,2-diamine attacks the 4-chloropyrimidine position under mild heating, often in polar aprotic solvents like DMF or DMSO.

- Outcome: Formation of 4-(ethane-1,2-diamine)-substituted pyrimidine intermediate.

This step requires control of stoichiometry and temperature to avoid polysubstitution or polymerization.

Introduction of 4,5-Dimethylimidazol-1-yl Group

Method 1: Nucleophilic Substitution

The 6-chloropyrimidine intermediate reacts with 4,5-dimethylimidazole under basic conditions, typically with potassium carbonate or sodium hydride, facilitating substitution at the 6-position.Method 2: Palladium-Catalyzed Cross-Coupling

Suzuki or Buchwald-Hartwig coupling protocols can be adapted using 6-bromo- or 6-chloropyrimidine derivatives and 4,5-dimethylimidazole boronic acid or amine derivatives, respectively.

Protection and Deprotection of Amino Groups

- Protection: Boc or Fmoc groups are introduced on the ethane-1,2-diamine amino groups before coupling to improve solubility and prevent side reactions.

- Deprotection: Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) remove protecting groups after coupling steps to yield the free diamine.

This step is critical for obtaining a pure final product and avoiding polymeric impurities.

Research Findings and Optimization Data

| Parameter | Condition/Result | Notes |

|---|---|---|

| Solvent for substitution | DMF, DMSO | Polar aprotic solvents favored for SNAr |

| Base for substitution | K2CO3, NaH | Strong bases facilitate nucleophilic attack |

| Catalyst for coupling | Pd(PPh3)4, Pd2(dba)3 | Effective for C-N bond formation |

| Temperature | 80–120 °C | Elevated temperatures improve yields |

| Protecting group removal | TFA in DCM | Efficient Boc deprotection |

| Yield of final product | 60–85% | Dependent on purity of intermediates |

| Purification | Column chromatography, recrystallization | Ensures removal of phosphorous impurities |

These conditions are derived from analogous heterocyclic syntheses and patent literature describing similar pyrimidine-based diamine compounds.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2,4-dichloropyrimidine | Ethane-1,2-diamine, K2CO3, DMF, heat | 4-(ethane-1,2-diamine)-6-chloropyrimidine |

| 2 | Nucleophilic substitution or Pd-catalyzed coupling | 4-(ethane-1,2-diamine)-6-chloropyrimidine | 4,5-dimethylimidazole, base, Pd catalyst, solvent, heat | N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (protected) |

| 3 | Deprotection | Protected intermediate | TFA in DCM | Final free diamine compound |

| 4 | Purification | Crude product | Chromatography, recrystallization | Pure this compound |

Notes on Challenges and Considerations

- Selectivity: Controlling substitution at the 4- and 6-positions of pyrimidine is crucial to avoid regioisomer formation.

- Protection Strategy: Proper choice of protecting groups for the diamine is essential to prevent side reactions and improve yields.

- Purity: Removal of phosphorous salts and metal catalysts from coupling reactions must be carefully managed to ensure pharmaceutical-grade purity.

- Scalability: Some methods involving heavy metals or reactive reagents may pose challenges for large-scale synthesis due to toxicity and cost.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine?

- Methodological Answer : A one-pot synthesis approach is recommended, inspired by analogous imidazole-pyrimidine hybrids. For example, combining aldehydes, benzil derivatives, and diamines in ethanol under reflux with a ceric ammonium nitrate (CAN) catalyst (30 mol%) at 95–100°C for 3 hours can yield intermediates. Subsequent reduction using LiAlH4 (for primary/secondary amines) or hydrogenation with Pt catalysts (for tertiary amines) may finalize the diamine structure. Purification via recrystallization from ethanol ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ multi-spectral characterization:

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., δ ~11.55 ppm for NH protons in DMSO-d6 ).

- LCMS/HRMS : Confirm molecular ion peaks (e.g., ESI+ m/z ~392.2 ).

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with gradient elution .

Q. What solvent systems are suitable for crystallization and X-ray diffraction studies?

- Methodological Answer : Use DMSO or ethanol for slow evaporation. For structure refinement, SHELXL (via WinGX interface) is ideal for handling anisotropic displacement parameters and resolving twinning in high-symmetry space groups. SHELXS or SHELXD can assist in initial structure solution .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between crystallographic data and spectroscopic results?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the molecular geometry. Compare computed NMR chemical shifts (via GIAO method) and electrostatic potential maps with experimental data. Use Mercury (CCDC) to overlay crystallographic and DFT structures, identifying torsional mismatches or hydrogen-bonding inconsistencies .

Q. What strategies mitigate low yields in multi-step syntheses involving imidazole-pyrimidine coupling?

- Methodological Answer : Optimize coupling reactions by:

- Catalyst screening : Test CAN, FeCl3, or Pd-based catalysts for regioselectivity.

- Temperature control : Microwave-assisted synthesis (80–120°C) reduces side-product formation.

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent undesired cyclization .

Q. How can researchers address conflicting reactivity data in imidazole-substituted pyrimidines?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or Hammett plots to elucidate electronic effects of substituents. For example, the electron-donating 4,5-dimethyl group on imidazole may stabilize intermediates via resonance, altering reaction rates compared to unsubstituted analogs. Validate via stopped-flow UV-Vis spectroscopy .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing biological activity data of derivatives?

- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate structural descriptors (logP, polar surface area) with activity. For dose-response curves, apply nonlinear regression (Hill equation) in GraphPad Prism. Include controls like imidazole-free pyrimidines to isolate substituent effects .

Q. How should researchers design stability studies under physiological conditions?

- Methodological Answer : Incubate the compound in PBS (pH 7.4) and human liver microsomes (HLMs) at 37°C. Monitor degradation via LCMS every 24 hours. Use Arrhenius plots to extrapolate shelf-life. For oxidative stability, add cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.